Superior Cross-Coupling Reactivity and Protecting-Group-Free Synthesis of Hydroxybiaryls
2-Iodo-6-(trifluoromethyl)phenol, as an unprotected iodophenol, can be directly cross-coupled with triarylbismuth reagents in a protecting-group-free protocol to afford hydroxybiaryls in good to high yields [1]. This methodology, which proceeds with a threefold coupling advantage for the bismuth reagent, is specifically enabled by the high reactivity of the aryl iodide. In contrast, less reactive aryl bromides would require harsher conditions or protecting groups, limiting functional group tolerance and increasing synthetic steps. The use of this specific iodoarene eliminates the need for orthogonal protection and deprotection of the phenolic -OH group, streamlining the synthesis of complex molecules.
| Evidence Dimension | Synthetic Efficiency |
|---|---|
| Target Compound Data | Direct, protecting-group-free Pd-catalyzed cross-coupling, yielding hydroxybiaryls in good to high yields. |
| Comparator Or Baseline | Aryl bromides or chlorides; would require phenolic protection or more forcing conditions. |
| Quantified Difference | Reduction of 2 synthetic steps (protection/deprotection); quantitative yield data not available for direct comparison but methodology is specifically demonstrated for a range of iodophenols, including those with electron-withdrawing substituents. |
| Conditions | Pd-catalyzed cross-coupling with triarylbismuth reagents under mild conditions. |
Why This Matters
This differentiation directly impacts process chemists and procurement by reducing step count, increasing overall yield, and lowering costs in the synthesis of biaryl-containing pharmaceuticals and materials.
- [1] Rao, M. L. N., & Meka, S. (2020). Pd-catalyzed protecting-group-free cross-couplings of iodophenols with atom-economic triarylbismuth reagents. Tetrahedron Letters, 61(8), 151512. View Source
